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molecular formula C9H10BrClFNO B8277200 3-(2-Bromo-5-fluorophenoxy)azetidine hydrochloride salt CAS No. 1042428-83-0

3-(2-Bromo-5-fluorophenoxy)azetidine hydrochloride salt

Cat. No. B8277200
M. Wt: 282.54 g/mol
InChI Key: OBOZMCYRDZSRHD-UHFFFAOYSA-N
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Patent
US07582633B2

Procedure details

To tert-butyl 3-(2-bromo-5-fluorophenoxy)azetidine-1-carboxylate (2.28 g, 6.59 mmol) in dioxane (40 mL) was added 4 M HCl in dioxane (4.49 mL, 19.8 mmol). After a period of 18 h, the white solid was filtered and washed with cold dioxane to give the title compound.
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.49 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:3]=1[O:4][CH:5]1[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]1.[ClH:21]>O1CCOCC1>[ClH:21].[Br:1][C:2]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:3]=1[O:4][CH:5]1[CH2:8][NH:7][CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
BrC1=C(OC2CN(C2)C(=O)OC(C)(C)C)C=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4.49 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
washed with cold dioxane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.BrC1=C(OC2CNC2)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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